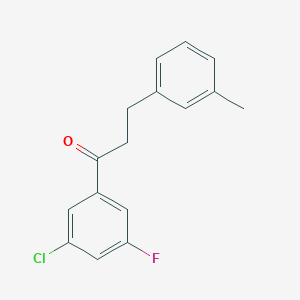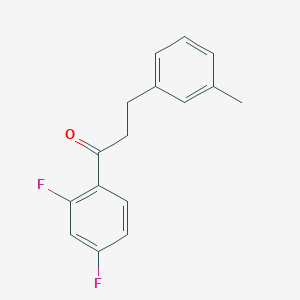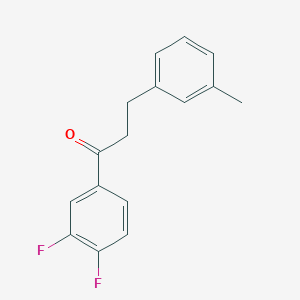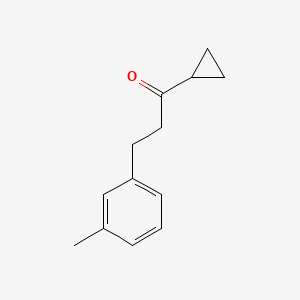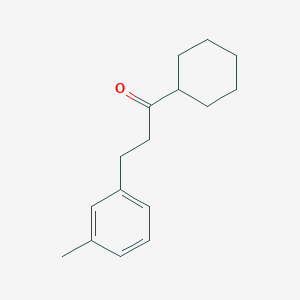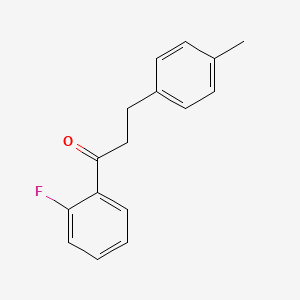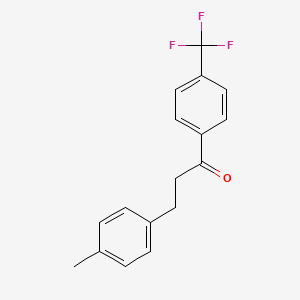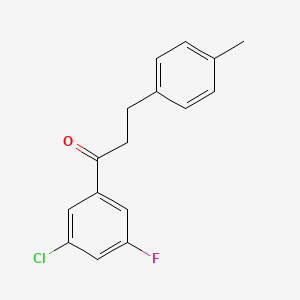
2'-Methoxy-3-(4-methoxyphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methoxy-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of methoxy groups attached to both the phenyl and propiophenone moieties. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, magnesium and m-bromoanisole can react in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce the Grignard reagent. This reagent then reacts with propionitrile to yield 3-methoxypropiophenone .
Industrial Production Methods
Industrial production of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone often involves advanced processes that ensure high yield and purity. The use of recyclable solvents and efficient catalytic systems is common to facilitate large-scale production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2’-Methoxy-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or acids such as hydrochloric acid (HCl) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2’-Methoxy-3-(4-methoxyphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism by which 2’-Methoxy-3-(4-methoxyphenyl)propiophenone exerts its effects involves interactions with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and binding affinity to various substrates. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical properties.
Comparación Con Compuestos Similares
2’-Methoxy-3-(4-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:
4’-Methoxy-3-(2-methylphenyl)propiophenone: This compound has a similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone:
These comparisons highlight the unique structural features and reactivity of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGFILJMZTZTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644259 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-52-5 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
